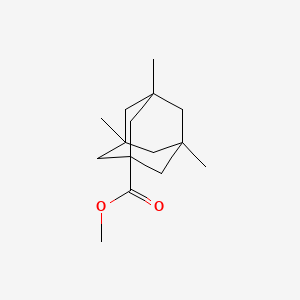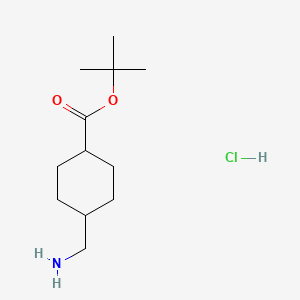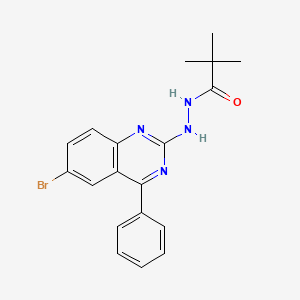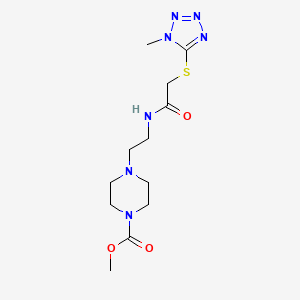
2-(3,5-Dichlorophenyl)sulfonylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods, including X-ray crystallography, NMR spectroscopy, and computational chemistry methods. Unfortunately, specific information on the molecular structure of 2-(3,5-Dichlorophenyl)sulfonylethanol is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Unfortunately, specific information on the physical and chemical properties of 2-(3,5-Dichlorophenyl)sulfonylethanol is not available .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Researchers have synthesized derivatives starting from related chlorophenyl compounds, leading to the creation of sulfonamide derivatives that showed significant antiviral activities, specifically against tobacco mosaic virus. This demonstrates the potential of chlorophenyl sulfonylethanol derivatives in contributing to the development of new antiviral agents (Zhuo Chen et al., 2010).
Sulfonation and Sulfation Reactions
The behavior of chlorophenols, including those related to 2-(3,5-Dichlorophenyl)sulfonylethanol, in sulfonation and sulfation reactions, has been extensively studied. These reactions are crucial for understanding the chemical properties and reactivity of chlorophenyl sulfones, offering insights into their potential applications in chemical synthesis (P. D. Wit & H. Cerfontain, 2010).
Development of Therapeutic Agents
A series of compounds derived from 2-(3,5-dichlorophenyl)sulfonylethanol was synthesized for potential therapeutic applications. Some of these compounds exhibited significant inhibitory activity against the α-glucosidase enzyme, indicating their potential as therapeutic agents for treating diseases like diabetes (Muhammad Athar Abbasi et al., 2019).
Advanced Material Synthesis
In the context of fuel cell applications, derivatives of dichlorophenyl sulfonylethanol have been used to synthesize monomers for proton exchange membranes. This research highlights the material's utility in developing high-performance components for fuel cells, showcasing its role in advancing renewable energy technologies (Mehmet Sankir et al., 2006).
Environmental Remediation
Studies have investigated the transformation of chlorophenols upon irradiation, shedding light on the environmental behavior of compounds like 2-(3,5-Dichlorophenyl)sulfonylethanol. Such research is critical for understanding how these compounds degrade in natural waters and their potential impact on environmental health (V. Maurino et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound can include exploring its potential uses, studying its mechanism of action, and developing methods for its synthesis. Unfortunately, specific information on the future directions for research on 2-(3,5-Dichlorophenyl)sulfonylethanol is not available .
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBEFALYNZDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenylsulfonylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)
![4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2815267.png)




![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)


![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2815283.png)


![N-(2,4-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2815286.png)
